

¹³C NMR Spectral Analysis of N-Allyl-4chloroaniline: A Technical Guide

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Compound of Interest		
Compound Name:	N-Allyl-4-chloroaniline	
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This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **N-Allyl-4-chloroaniline**, a key intermediate in the synthesis of various bioactive molecules. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis.

Predicted ¹³C NMR Spectral Data

While a publicly available, fully assigned ¹³C NMR spectrum for **N-AllyI-4-chloroaniline** is not readily available, the chemical shifts can be reliably predicted based on the known spectral data of 4-chloroaniline and the substituent effects of an N-allyl group. The predicted data, based on analysis of related compounds, is presented in Table 1.

The ¹³C NMR spectrum of 4-chloroaniline serves as a baseline. In deuterated chloroform (CDCl₃), the aromatic carbons of 4-chloroaniline exhibit signals at approximately 145.17 ppm (C-1, carbon bearing the amino group), 116.59 ppm (C-2 and C-6, ortho to the amino group), 129.42 ppm (C-3 and C-5, meta to the amino group), and 123.51 ppm (C-4, carbon bearing the chlorine atom)[1]. The introduction of an allyl group on the nitrogen atom will induce shifts in these signals and introduce new signals corresponding to the allyl group carbons.

The N-allyl group is expected to cause a slight downfield shift for the ipso-carbon (C-1) and minor shifts for the other aromatic carbons. The allyl group itself will display three distinct signals: one for the methylene carbon adjacent to the nitrogen, and two for the vinyl carbons.



Table 1: Predicted ¹³C NMR Chemical Shifts for N-Allyl-4-chloroaniline

Carbon Atom	Predicted Chemical Shift (δ, ppm) in CDCl₃	Rationale for Prediction
C-1 (C-N)	~146-148	Downfield shift from 4- chloroaniline (145.17 ppm) due to N-alkylation.
C-2, C-6	~113-115	Slight upfield shift compared to 4-chloroaniline (116.59 ppm).
C-3, C-5	~129	Minimal change expected from 4-chloroaniline (129.42 ppm).
C-4 (C-CI)	~124-126	Minor shift from 4-chloroaniline (123.51 ppm).
C-1' (N-CH ₂)	~46-48	Typical range for an N-allyl methylene carbon.
C-2' (-CH=)	~134-136	Standard chemical shift for a substituted vinyl carbon.
C-3' (=CH ₂)	~117-119	Typical chemical shift for a terminal vinyl carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a detailed methodology for obtaining the ¹³C NMR spectrum of **N-Allyl-4-chloroaniline**, based on standard practices for similar aromatic amines[1][2].

- 1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of purified N-Allyl-4-chloroaniline.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- 2. NMR Spectrometer and Parameters:

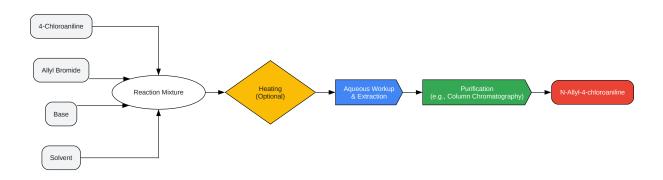


- The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer, operating at a ¹³C frequency of 100 MHz or higher.
- A standard 5 mm broadband probe is suitable for this analysis.
- The sample temperature should be maintained at 298 K (25 °C).
- 3. Data Acquisition Parameters:
- Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used.
- Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range.
- Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
- Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.
- Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128 to 1024 scans are typically averaged to obtain a good signal-to-noise ratio.
- Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during the acquisition to simplify the spectrum to single lines for each carbon.
- 4. Data Processing:
- The acquired Free Induction Decay (FID) should be Fourier transformed after applying an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
- The resulting spectrum should be phased and baseline corrected.
- The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

Synthesis Workflow of N-Allyl-4-chloroaniline



The synthesis of **N-Allyl-4-chloroaniline** is typically achieved through a nucleophilic substitution reaction between 4-chloroaniline and an allyl halide, such as allyl bromide, in the presence of a base. The logical workflow for this synthesis is depicted below.



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Caption: Synthesis workflow for N-Allyl-4-chloroaniline.

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References

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- 2. mdpi.com [mdpi.com]
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